3-Bromo-1,1-dichloro-1-fluoropropane
Overview
Description
3-Bromo-1,1-dichloro-1-fluoropropane is a halogenated hydrocarbon with the molecular formula C3H4BrCl2F. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms.
Preparation Methods
The synthesis of 3-Bromo-1,1-dichloro-1-fluoropropane typically involves halogenation reactions. One common method includes the reaction of 1,1-dichloro-1-fluoropropane with bromine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-1,1-dichloro-1-fluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine, chlorine, or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium iodide, and ammonia.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
3-Bromo-1,1-dichloro-1-fluoropropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique halogenation pattern makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-dichloro-1-fluoropropane involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, altering their activity and leading to changes in cellular processes. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
3-Bromo-1,1-dichloro-1-fluoropropane can be compared with other halogenated hydrocarbons, such as:
3-Bromo-1,1,1-trifluoropropane: This compound has three fluorine atoms instead of one, which can lead to different chemical reactivity and applications.
1-Bromo-3-fluoropropane: This compound lacks the chlorine atoms present in this compound, resulting in different chemical properties and uses.
1-Bromo-3-chloropropane:
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-bromo-1,1-dichloro-1-fluoropropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl2F/c4-2-1-3(5,6)7/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTZKWXVQJZKQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(F)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289675 | |
Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-98-9 | |
Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1978-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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